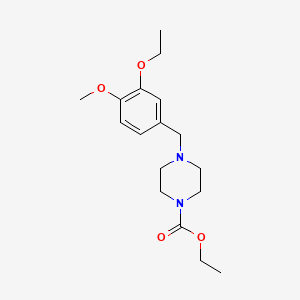
3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile, also known as CN-3, is a chemical compound that belongs to the acrylonitrile family. It is a yellow crystalline powder that has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition by 3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile may contribute to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress the production of inflammatory mediators. In addition, it has been shown to have antioxidant properties, which may contribute to its anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile is that it has been extensively studied and has a well-established synthesis method. In addition, it has been shown to have a number of potential applications in scientific research. However, one of the limitations of 3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Orientations Futures
There are a number of future directions for research on 3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile. One area of interest is its potential as a target for drug development. In addition, further research is needed to fully understand its mechanism of action and to identify its molecular targets. Finally, there is a need for more studies to investigate the potential applications of 3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile in various disease models.
Méthodes De Synthèse
The synthesis of 3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 5-chloro-2,4-dimethoxybenzaldehyde with 4-nitrobenzyl cyanide in the presence of a base. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been found to have anti-tumor, anti-inflammatory, and anti-viral properties. In addition, it has been shown to inhibit the activity of certain enzymes, making it a potential target for drug development.
Propriétés
IUPAC Name |
(E)-3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-23-16-9-17(24-2)15(18)8-12(16)7-13(10-19)11-3-5-14(6-4-11)20(21)22/h3-9H,1-2H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFHFWMBSFQKRP-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(2,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5883047.png)
![4-{2-[4-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5883057.png)
![N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5883061.png)

![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5883077.png)


![ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B5883090.png)
![2-(2,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5883102.png)
![2-(4-chlorophenyl)-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5883115.png)
![1-methyl-3-nitro-5-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]-1H-1,2,4-triazole](/img/structure/B5883119.png)
![5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5883122.png)
![3-[(2-hydroxy-3-methylbenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5883124.png)